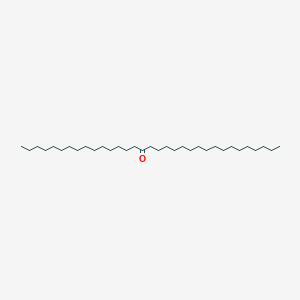
Tritriacontan-16-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Tritriacontanone is an organic compound with the molecular formula C33H66O. It is a long-chain aliphatic ketone, typically found in a solid state at room temperature. This compound is characterized by its long carbon chain and is often used in various industrial applications due to its unique properties .
Vorbereitungsmethoden
16-Tritriacontanone can be synthesized through several chemical routes. One common method involves the oxidation of long-chain alcohols. Another approach is the reaction of hydroxy-alkyl halides with appropriate reagents to form the ketone. Industrial production often employs these methods under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
16-Tritriacontanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the ketone into carboxylic acids.
Reduction: Reduction of 16-Tritriacontanone can yield long-chain alcohols, often using reagents like lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where the ketone group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
16-Tritriacontanone has several applications in scientific research:
Chemistry: It is used as a model compound in studies of long-chain aliphatic ketones and their reactions.
Biology: Research into the biological roles of long-chain ketones often involves 16-Tritriacontanone as a reference compound.
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of various pharmaceuticals.
Industry: It is utilized as a foaming agent, plasticizer, and antioxidant in different industrial processes.
Wirkmechanismus
The mechanism of action of 16-Tritriacontanone involves its interaction with various molecular targets. In oxidation reactions, it interacts with oxidizing agents to form carboxylic acids. In reduction reactions, it is reduced to alcohols through the transfer of electrons from reducing agents. The pathways involved in these reactions are well-studied and form the basis for its applications in synthesis and industrial processes .
Vergleich Mit ähnlichen Verbindungen
16-Tritriacontanone is unique due to its long carbon chain and specific functional group. Similar compounds include:
14-Nonacosanone: Another long-chain aliphatic ketone with a slightly shorter carbon chain.
16-Hentriacontanone: Similar in structure but with a different carbon chain length.
18-Pentatriacontanone: A longer-chain ketone with similar properties but different applications.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their carbon chain lengths .
Eigenschaften
Molekularformel |
C33H66O |
|---|---|
Molekulargewicht |
478.9 g/mol |
IUPAC-Name |
tritriacontan-16-one |
InChI |
InChI=1S/C33H66O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-33(34)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI-Schlüssel |
HHFBKIZDFWDJGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine](/img/structure/B15293825.png)



![9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15293850.png)




